N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine
Description
N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a chloromethyl substituent at the 6-position and a biphenyl-2-yl group at the 2-amino position. This compound is synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution, often employing AlCl₃ as a catalyst in chlorobenzene or o-dichlorobenzene .
Properties
Molecular Formula |
C16H14ClN5 |
|---|---|
Molecular Weight |
311.77 g/mol |
IUPAC Name |
6-(chloromethyl)-2-N-(2-phenylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H14ClN5/c17-10-14-20-15(18)22-16(21-14)19-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H3,18,19,20,21,22) |
InChI Key |
VKAFLXRDWXRSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=NC(=NC(=N3)N)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the biphenyl-2-yl precursorCommon reagents used in these reactions include chlorinating agents and triazine-forming reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield biphenyl-2-yl derivatives, while substitution reactions may produce various substituted triazine compounds .
Scientific Research Applications
N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazine derivatives exhibit diverse biological and material properties depending on substituents. Below is a comparative analysis of N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine with structurally related analogs:
Table 1: Structural and Functional Comparison of Triazine Derivatives
*Calculated based on molecular formula.
Key Comparative Insights
Substituent Effects on Reactivity :
- The chloromethyl group in the target compound distinguishes it from analogs like 6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine (). This group facilitates alkylation or cross-coupling reactions, making it valuable in drug development .
- Compounds with halogenated aryl groups (e.g., 2-bromo- or 3-chloro-4-methylphenyl) exhibit altered electronic properties, influencing binding affinity in receptor modulation .
Structural Impact on Crystallinity: The biphenyl-2-yl group in the target compound likely induces non-planar crystal packing due to steric hindrance, contrasting with derivatives like 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine, which form 1D chains via hydrogen bonding .
Biological and Material Applications: Dual-acting modulators (e.g., N2-(3-chloro-4-methylphenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine) target metabolic receptors (FFAR1/FFAR4), highlighting the role of chloromethyl in enhancing bioactivity . Iminotriazines (e.g., IT1–IT4 in ) interact with graphene via π-stacking, suggesting the target compound’s biphenyl group could similarly enhance material interfaces .
Synthetic Flexibility :
- Derivatives with morpholinyl or piperazinyl groups () demonstrate the adaptability of triazine scaffolds for introducing hydrophilic moieties, improving solubility .
Research Findings and Data
Key Observations
Biological Activity
N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against various cancer cell lines and its potential applications in pharmaceuticals.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C15H14ClN5
- Molecular Weight : 299.76 g/mol
The structure features a triazine ring substituted with biphenyl and chloromethyl groups, which are critical for its biological activity.
Anticancer Properties
Recent studies have shown that derivatives of triazine compounds exhibit significant antiproliferative activities against various cancer cell lines. Notably, this compound has demonstrated selective cytotoxicity towards breast cancer cells.
- Cell Line Studies :
- MDA-MB231 (Triple-Negative Breast Cancer) : This cell line showed the most sensitivity to the compound, with a growth inhibition concentration (GI50) as low as 0.06 μM .
- MCF-10A (Non-Cancerous Breast Cell Line) : The compound did not significantly affect the growth of non-cancerous cells, indicating a selective toxicity profile .
| Cell Line | GI50 (μM) | Selectivity |
|---|---|---|
| MDA-MB231 | 0.06 | High |
| SKBR-3 | 0.15 | Moderate |
| MCF-10A | >10 | Low |
The mechanism by which this compound exerts its effects appears to involve interference with cellular signaling pathways crucial for cancer cell proliferation. The compound's structure allows it to interact with specific targets within the cancer cells, leading to apoptosis (programmed cell death) and inhibiting tumor growth .
Case Studies
Several case studies have highlighted the efficacy of triazine derivatives in preclinical models:
- Study on MDA-MB231 Cells :
- Structure-Activity Relationship (SAR) :
Applications Beyond Oncology
In addition to its anticancer properties, this compound has potential applications in other fields:
- Agricultural Chemistry : The compound is being explored as a herbicide due to its ability to inhibit weed growth effectively .
- Material Science : Its thermal stability makes it suitable for developing advanced materials .
- Organic Electronics : It is also used in creating components for organic light-emitting diodes (OLEDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
